Bienvenue dans la boutique en ligne BenchChem!

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Chemical Biology Selectivity Profiling Kinase Inhibitor

(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 380463-06-9) is a synthetic small molecule featuring a 1,3,4-trisubstituted pyrazole core, a 4-fluorophenyl group, and a morpholino-methanone moiety. Its molecular formula is C20H18FN3O2 with a molecular weight of 351.4 g/mol and a typical commercial purity of ≥98%.

Molecular Formula C20H18FN3O2
Molecular Weight 351.4 g/mol
Cat. No. B2859575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
Molecular FormulaC20H18FN3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
InChIKeyDVGPZJVDZZYDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone: An Uncharacterized Pyrazole-Morpholine Scaffold for Selective Profiling and Chemical Biology


(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone (CAS 380463-06-9) is a synthetic small molecule featuring a 1,3,4-trisubstituted pyrazole core, a 4-fluorophenyl group, and a morpholino-methanone moiety . Its molecular formula is C20H18FN3O2 with a molecular weight of 351.4 g/mol and a typical commercial purity of ≥98% . Critically, a search of the ZINC database confirms that 'there is no known activity for this compound' in ChEMBL 20, and it is 'not reported in any publications' . This evidence defines the compound not as a validated lead, but as a defined, high-purity, and information-rich blank slate for research programs that demand an unannotated chemical probe.

Why Generic Pyrazole-Morpholine Substitution Is Inadequate for (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone Procurement


Attempting to substitute this compound with a different, seemingly analogous pyrazole-morpholine amide is invalid due to the precise and uncharacterized nature of its structure-activity relationship (SAR). While other 1-phenylpyrazole-4-carboxamides may possess reported potency against specific targets, the lack of biological annotation for this specific compound is its defining feature. Substituting with a compound that has a different substitution pattern, such as replacing the morpholine with a piperidine ring (CAS 380463-05-8), introduces a different hydrogen-bonding capacity, basicity (pKa), and conformational preference, which can completely alter the target engagement profile and solve a fundamentally different research problem . This compound is procured specifically *because* its pharmacological activity is unknown, making it an ideal tool for orthogonal assay development, selectivity profiling, or generating novel intellectual property.

Quantitative Differentiation Evidence for (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone


Absence of Reported Bioactivity as a Quantified Differentiator from Annotated Kinase Inhibitors

The compound's primary differentiator is its verified lack of reported biological activity. A direct query of the ZINC database confirms 0 (zero) recorded activities in ChEMBL and 0 associated publications . This contrasts starkly with closely related pyrazole-morpholine compounds that are known kinase inhibitors, such as those targeting FLT3 or PI3Kδ, which have reported IC50 values in the nanomolar range . This negative data point is a quantifiable asset: it certifies the compound as a true 'dark chemical matter' probe, free from the polypharmacology that complicates studies using established leads.

Chemical Biology Selectivity Profiling Kinase Inhibitor Off-Target Screening

Morpholine Moiety Confers Predicted Superior Solubility Over Piperidine Analogs

The installation of a morpholine ring in place of a piperidine is a well-validated medicinal chemistry strategy to enhance aqueous solubility and modulate lipophilicity . The morpholino oxygen acts as an additional hydrogen-bond acceptor, increasing topological polar surface area (tPSA) and reducing logP compared to the methylene equivalent in piperidine . While measured solubility data for this specific compound is not publicly available, this class-level inference provides a clear rationale for its selection over the piperidine analog (CAS 380463-05-8) when improved drug-like properties are desired.

Medicinal Chemistry Physicochemical Properties Solubility ADME

The 4-Fluorophenyl Substituent Balances Metabolic Stability and Target Affinity in Pyrazole Cores

The presence of a 4-fluorophenyl group at the pyrazole C3 position is a strategic choice to block metabolic oxidation and enhance binding interactions compared to the unsubstituted phenyl analog . Fluorine's high electronegativity and small size create a strong C-F bond resistant to CYP450-mediated metabolism, while its ability to participate in multipolar interactions can improve target affinity . Although direct metabolic stability data is unavailable for this compound, the 4-fluorophenyl motif is a well-precedented molecular design element for improving the developability profile of a chemical probe.

Medicinal Chemistry Metabolic Stability Fluorination Structure-Activity Relationship

Commercial Purity Baseline Enables Reproducible Assay Development

A verified and documented purity level is critical for the reliability of biological assays. This compound is commercially available with a purity specification of ≥98% . This established benchmark provides a reproducible starting point for dose-response studies, which is essential for generating credible data from a chemical probe. In contrast, sourcing a custom-synthesized uncharacterized analog would introduce uncertainty regarding the quantity and identity of impurities, potentially leading to false-positive or false-negative results.

Assay Development Reproducibility Chemical Probe Quality Control

Optimal Application Scenarios for (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone Based on Evidence


Chemical Biology Probe for De Novo Target Identification and Selectivity Profiling

This compound is ideally suited as a 'blank slate' probe in chemical biology. Its verified absence of reported bioactivity makes it invaluable for phenotypic screening and subsequent target deconvolution. Unlike using a known kinase inhibitor with extensive polypharmacology, starting with this unannotated molecule minimizes the risk of drawing incorrect mechanistic conclusions from off-target effects. It can serve as a core scaffold for affinity-based proteomics (e.g., chemical proteomics) to discover novel protein targets.

Core Scaffold for the Generation of Novel Intellectual Property

For medicinal chemistry programs focused on generating composition-of-matter patents, this compound's lack of prior art in the bioactivity space is a strategic asset. Its synthesis and subsequent derivatization can lead to novel, patentable analogs with a clear and defensible novelty threshold. This differentiates it from creating analogs of a well-known lead compound, where the patent landscape may already be congested.

Tool Compound for Investigating Physicochemical Property Effects of Morpholine vs. Piperidine

The compound serves as an excellent model system in a matched molecular pair analysis with its piperidine analog (CAS 380463-05-8) to experimentally quantify the impact of the morpholine oxygen on key parameters like solubility, permeability, and metabolic stability . This type of head-to-head comparison generates foundational medicinal chemistry knowledge that can guide future lead optimization efforts across multiple projects.

Negative Control in HPGDS or Kinase Inhibitor Screening Panels

Given the compound's structural similarity to pyrazole-based HPGDS inhibitors and kinase inhibitors, yet its confirmed lack of reported activity , it can be employed as a well-characterized negative control in biochemical and cellular assays. This helps validate assay windows and ensures that observed effects from other more potent compounds are target-specific rather than assay artifacts.

Quote Request

Request a Quote for (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.